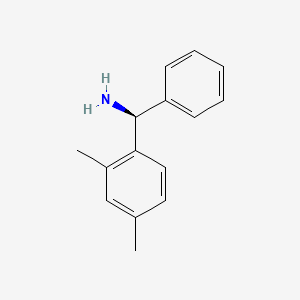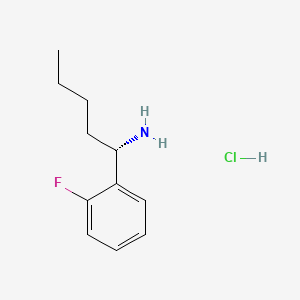
(1S)-1-(2-fluorophenyl)pentan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S)-1-(2-fluorophenyl)pentan-1-amine hydrochloride: is a chemical compound that belongs to the class of organic compounds known as phenylpropylamines. This compound is characterized by the presence of a fluorine atom attached to the phenyl ring and an amine group attached to a pentane chain. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-(2-fluorophenyl)pentan-1-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2-fluorophenylacetonitrile.
Reduction: The nitrile group is reduced to the corresponding amine using a reducing agent such as lithium aluminum hydride (LiAlH4).
Alkylation: The resulting amine is then alkylated with 1-bromopentane under basic conditions to form (1S)-1-(2-fluorophenyl)pentan-1-amine.
Hydrochloride Formation: Finally, the free amine is converted to its hydrochloride salt by treatment with hydrochloric acid (HCl).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (1S)-1-(2-fluorophenyl)pentan-1-amine hydrochloride can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: It can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products:
Oxidation: Formation of 2-fluorophenylpentan-2-one.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenylpentanes.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential biological activity and interactions with biological targets.
- Used in the development of new pharmaceuticals and therapeutic agents.
Medicine:
- Explored for its potential use in the treatment of various medical conditions.
- Studied for its pharmacological properties and effects on the central nervous system.
Industry:
- Utilized in the production of specialty chemicals and intermediates.
- Applied in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1S)-1-(2-fluorophenyl)pentan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to interact with neurotransmitter receptors in the central nervous system, leading to modulation of neurotransmitter release and uptake. This interaction results in various physiological and pharmacological effects, including changes in mood, cognition, and behavior.
Comparison with Similar Compounds
1-(2-Fluorophenyl)pentan-2-one: Similar structure but with a ketone group instead of an amine group.
1-(4-Chlorophenyl)pentan-2-one: Similar structure but with a chlorine atom instead of a fluorine atom.
1-(2,4-Difluorophenyl)-3-(2-fluorophenyl)-2-thiourea: Contains multiple fluorine atoms and a thiourea group.
Uniqueness:
- The presence of the fluorine atom in (1S)-1-(2-fluorophenyl)pentan-1-amine hydrochloride imparts unique chemical and biological properties.
- The compound’s specific interaction with neurotransmitter receptors distinguishes it from other similar compounds.
- Its potential applications in various fields of research and industry highlight its versatility and importance.
Properties
Molecular Formula |
C11H17ClFN |
|---|---|
Molecular Weight |
217.71 g/mol |
IUPAC Name |
(1S)-1-(2-fluorophenyl)pentan-1-amine;hydrochloride |
InChI |
InChI=1S/C11H16FN.ClH/c1-2-3-8-11(13)9-6-4-5-7-10(9)12;/h4-7,11H,2-3,8,13H2,1H3;1H/t11-;/m0./s1 |
InChI Key |
ITSGXQNRMFLSQN-MERQFXBCSA-N |
Isomeric SMILES |
CCCC[C@@H](C1=CC=CC=C1F)N.Cl |
Canonical SMILES |
CCCCC(C1=CC=CC=C1F)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


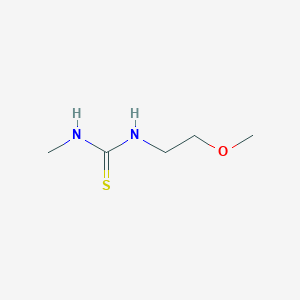
![(R)-N-ethyl-N-(2-(3-methoxypropyl)-1,1-dioxido-6-sulfamoyl-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazin-4-yl)acetamide](/img/structure/B15061978.png)
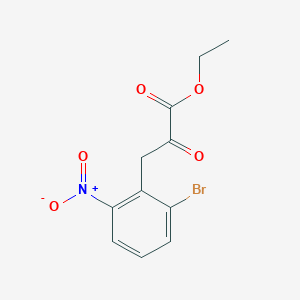
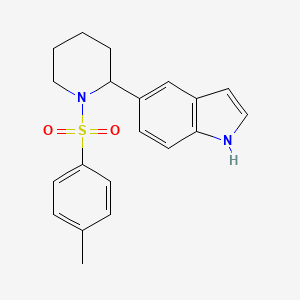
![tert-Butyl (5-bromo-3-chloro-6-fluoro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate](/img/structure/B15061997.png)
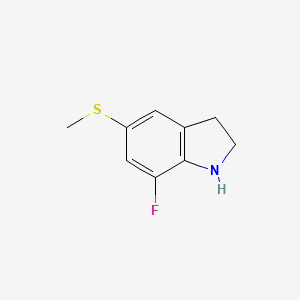
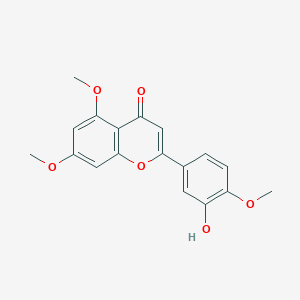
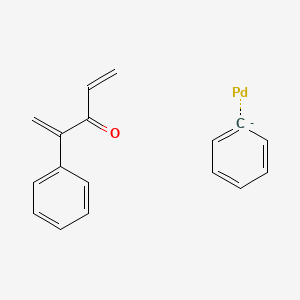
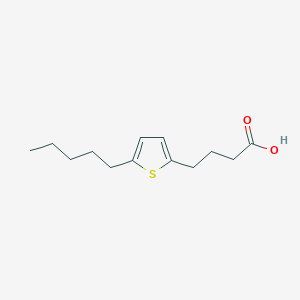
![(1R,10R,11R,15R)-13,13-dimethyl-8,12,14,16-tetraoxa-2,6-diazatetracyclo[8.5.1.02,7.011,15]hexadeca-3,6-dien-5-one](/img/structure/B15062036.png)
![2-[(1E,3E)-5-[5-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]-1,3,3-trimethylindol-2-ylidene]penta-1,3-dienyl]-5-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]-1,3,3-trimethylindol-1-ium;chloride](/img/structure/B15062040.png)
![2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(1-methylcyclobutyl)propanoic acid](/img/structure/B15062048.png)
![tert-butyl N-[(E,2S,3R)-1-dimethoxyphosphoryloxy-3-hydroxyoctadec-4-en-2-yl]carbamate](/img/structure/B15062049.png)
